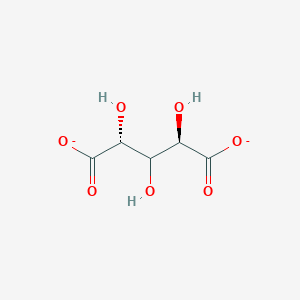![molecular formula C20H17N3O3 B1222540 6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1222540.png)
6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Structural Analysis
- X-ray Powder Diffraction : A related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was analyzed using X-ray powder diffraction. This technique is crucial for understanding the crystalline structure of such compounds, which can be important in drug development and material science applications (Qing Wang et al., 2017).
Chemical Transformations and Derivatives
Functionalization and Cyclization Reactions : Functionalization and cyclization of pyrazole-carboxylic acid derivatives, which are structurally similar to the compound , have been studied. These reactions are vital for creating various ester or amide derivatives, which can lead to the development of new compounds with potential applications in medicinal chemistry (Y. Akçamur et al., 1997).
Synthesis of Novel Heterocycles : Synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles from similar compounds has been explored. Such synthetic processes are significant for creating new molecules that could be tested for various pharmacological activities (A. K. Kamal El‐Dean et al., 2018).
Biological Evaluation
Anticancer and Anti-inflammatory Potential : Research has been conducted on pyrazolopyrimidines derivatives, which are structurally related to the compound of interest, to evaluate their anticancer and anti-inflammatory properties. This highlights the potential of similar compounds in therapeutic applications (A. Rahmouni et al., 2016).
Antiviral Activity : Studies on pyrazolopyridine derivatives have shown promising results in antiviral activity, suggesting the potential for compounds like 6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester in virology research (A. Bernardino et al., 2007).
properties
Product Name |
6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-3-25-20(24)15-12-16(17-10-7-11-26-17)21-19-18(15)13(2)22-23(19)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3 |
InChI Key |
NIKOGSHEFBGJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



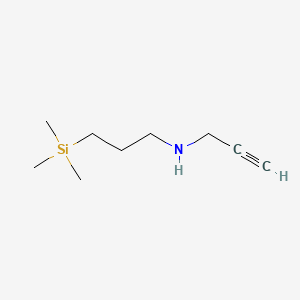
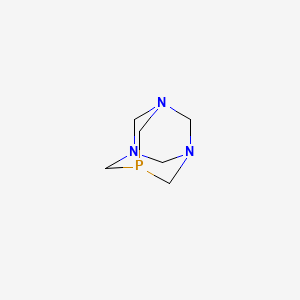

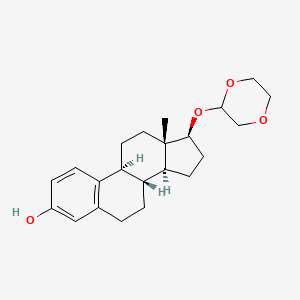
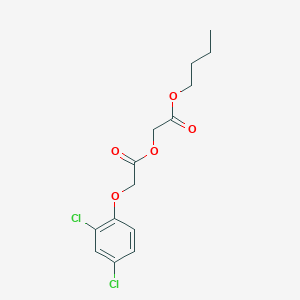
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)
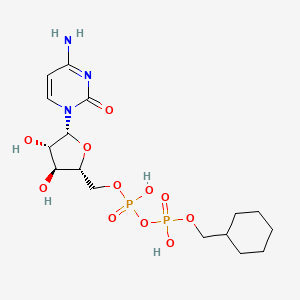
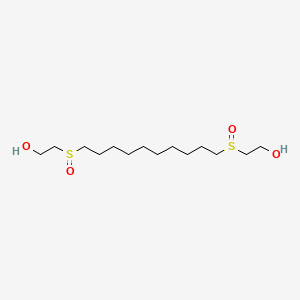
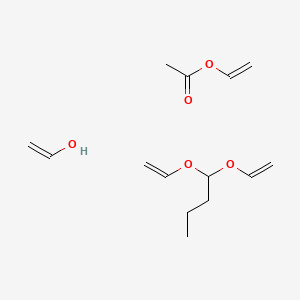
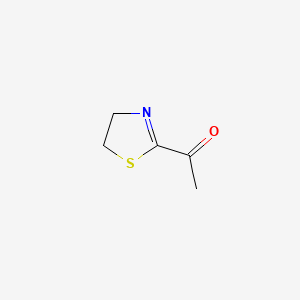
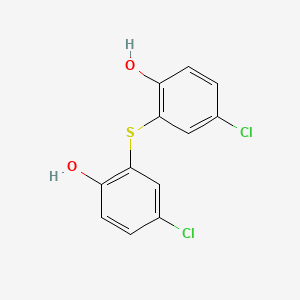
![(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
![7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile](/img/structure/B1222479.png)
